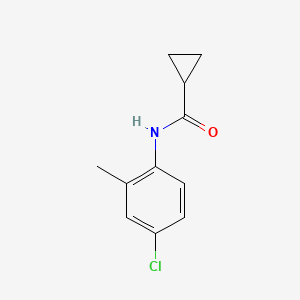

N-(4-chloro-2-methylphenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-7-6-9(12)4-5-10(7)13-11(14)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSBBPFBLSPCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarbonyl chloride with 4-chloro-2-methylaniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Cyclopropanecarbonyl chloride and 4-chloro-2-methylaniline.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

Procedure: Cyclopropanecarbonyl chloride is added dropwise to a solution of 4-chloro-2-methylaniline in dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Workup: The reaction mixture is then quenched with water, and the organic layer is separated.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective starting materials, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups present.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

Substitution: Depending on the nucleophile used, products such as N-(4-azido-2-methylphenyl)cyclopropanecarboxamide or N-(4-thiocyanato-2-methylphenyl)cyclopropanecarboxamide can be formed.

Oxidation: Oxidation of the methyl group can yield the corresponding carboxylic acid derivative.

Reduction: Reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

N-(4-chloro-2-methylphenyl)cyclopropanecarboxamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique cyclopropane structure and substituted phenyl ring make it a versatile building block in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions including:

- Substitution Reactions: The chloro group can be replaced with other functional groups, allowing for the synthesis of derivatives with varied biological activities.

- Reduction and Oxidation Reactions: It can be reduced to form amines or oxidized to generate phenolic derivatives, broadening its utility in synthetic chemistry.

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit significant biological activities. Its interactions with various biological targets are currently being explored, particularly in the context of:

- Anti-inflammatory Properties: The compound is under investigation for its potential to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

- Analgesic Effects: Preliminary studies suggest that it may possess pain-relieving properties, warranting further investigation into its mechanism of action.

Pharmaceutical Development

Drug Design and Therapeutics

The unique structural features of this compound allow it to interact with specific molecular targets such as enzymes and receptors. This interaction may lead to the development of novel therapeutic agents aimed at treating various diseases. Research into its pharmacokinetics and pharmacodynamics is essential to understand its potential as a drug candidate.

Agricultural Applications

Agrochemical Intermediates

In the agricultural sector, this compound is considered a fine chemical intermediate used in the synthesis of agrochemicals. Its application includes:

- Pesticide Formulation: The compound may be utilized in developing pesticides that target specific pests while minimizing environmental impact.

- Fungicidal Activity: There is evidence suggesting that compounds similar to this compound exhibit antifungal properties, which could be beneficial for crop protection.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to exert its effects through the following pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes. For example, it could inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

Pathways Involved: The compound’s effects may be mediated through pathways related to cell signaling, apoptosis, or DNA synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table highlights key structural and physicochemical differences between this compound and related compounds:

Key Observations :

- Substituent Impact : The target compound’s chlorophenyl group confers moderate lipophilicity, whereas benzo[d]thiazole () or pyridine-sulfonamide () analogs exhibit enhanced polarity or hydrogen-bonding capacity, critical for kinase binding .

Kinase Inhibition

- Pyridine-Based Analogs (): Derivatives with pyridin-2-yl scaffolds (e.g., Compound 19) demonstrate nanomolar IC₅₀ values against GSK-3β and IKK2 kinases due to sulfonamide and aminoethyl groups enhancing target engagement .

- Target Compound: Limited direct kinase data, but its simpler structure may lack the multi-target potency seen in pyridine analogs.

Agrochemical Potential

- Bioherbicidal Activity (): Cyclopropanecarboxamide derivatives are reported as novel agrochemicals. The chloro-methyl substitution in the target compound aligns with herbicidal lead structures, though specific activity data are pending .

Biological Activity

N-(4-chloro-2-methylphenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Molecular Formula : C₁₁H₁₃ClN

- Molecular Weight : 201.68 g/mol

The presence of the chloro group on the aromatic ring significantly influences its biological activity by altering the electronic properties of the molecule.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains.

In Vitro Antibacterial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Control (Streptomycin) |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |

| Chromobacterium violaceum | 17.0 ± 0.3 | 29.1 ± 0.2 |

These results suggest that while the compound has antibacterial activity, it is less potent than standard antibiotics like Streptomycin .

Antifungal Activity

The antifungal potential of this compound has been assessed through bioassays against several fungal pathogens.

Antifungal Efficacy

| Fungal Strain | EC50 (µg/mL) | Control Efficacy (%) |

|---|---|---|

| Cladosporium cucumerinum | 11.2287 | 72% |

| Corynespora cassiicola | 9.5678 | 87% |

| Sclerotinia sclerotiorum | Not Determined | - |

The compound demonstrated significant antifungal activity, particularly against Corynespora cassiicola, where it outperformed traditional fungicides such as chlorothalonil .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

Case Study: Cancer Cell Lines

In a study involving prostate and kidney cancer cell lines, treatment with this compound resulted in:

- Increased apoptosis rates as measured by annexin V staining.

- Elevated levels of reactive oxygen species (ROS), indicating oxidative stress.

- Activation of caspase pathways (caspase 3 and 9), critical for programmed cell death.

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro group enhances electrophilicity, which is crucial for interaction with biological targets.

Key Insights from SAR Studies

- Electrophilicity : The chlorine atom increases the electrophilic character of the aromatic ring, facilitating interactions with nucleophiles in biological systems.

- Hydrophobicity : The cyclopropane moiety contributes to the lipophilicity of the compound, enhancing membrane permeability and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.